molecular formula C15H10FNOS B14439353 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one CAS No. 77946-66-8

2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B14439353
CAS No.: 77946-66-8
M. Wt: 271.31 g/mol
InChI Key: FDAPXVKKFYFZHE-UHFFFAOYSA-N
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Description

2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 2-aminobenzothiophene under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction could produce benzothiophene amines.

Scientific Research Applications

2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiophene: A simpler analog with similar core structure but lacking the fluorophenyl group.

    2-Fluorobenzaldehyde: A precursor in the synthesis of the target compound, with similar reactivity.

    Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene ring.

Uniqueness

2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

77946-66-8

Molecular Formula

C15H10FNOS

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-fluorobenzenecarboximidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10FNOS/c16-11-7-3-1-5-9(11)13(17)15-14(18)10-6-2-4-8-12(10)19-15/h1-8,17-18H

InChI Key

FDAPXVKKFYFZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=CC=C3F)O

Origin of Product

United States

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